6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one

Physicochemical profiling Lead-likeness Solubility prediction

6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one (CAS 22202-98-8) is a heterocyclic pyridazin-3(2H)-one derivative bearing a 6-chloro leaving group and a 4-nitrophenyl N-substituent. This compound is supplied as part of the AldrichCPR collection of rare and unique screening compounds.

Molecular Formula C10H6ClN3O3
Molecular Weight 251.62 g/mol
CAS No. 22202-98-8
Cat. No. B11960496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one
CAS22202-98-8
Molecular FormulaC10H6ClN3O3
Molecular Weight251.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=O)C=CC(=N2)Cl)[N+](=O)[O-]
InChIInChI=1S/C10H6ClN3O3/c11-9-5-6-10(15)13(12-9)7-1-3-8(4-2-7)14(16)17/h1-6H
InChIKeyGLWFGRAIKWTQCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one (CAS 22202-98-8): A Dual-Handle Pyridazinone Scaffold for Medicinal Chemistry and Probe Synthesis


6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one (CAS 22202-98-8) is a heterocyclic pyridazin-3(2H)-one derivative bearing a 6-chloro leaving group and a 4-nitrophenyl N-substituent. This compound is supplied as part of the AldrichCPR collection of rare and unique screening compounds . Its computed physicochemical profile (XLogP3 = 1.9, H-bond acceptors = 4, H-bond donors = 0) positions it within lead-like chemical space, while its dual synthetic handles—an electrophilic 6-chloro site and a reducible 4-nitro group—enable orthogonal downstream functionalisation that is not accessible with single-handle pyridazinone congeners [1].

Why Generic Substitution Fails for 6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one: Quantitative Physicochemical and Synthetic-Handle Evidence Against Using Close Pyridazinone Analogs Interchangeably


Although the pyridazin-3(2H)-one core is shared across many screening compounds, simple analog substitution—such as replacing the 4-nitrophenyl group with an unsubstituted phenyl ring or removing the 6-chloro atom—produces measurable shifts in lipophilicity, hydrogen-bond acceptor capacity, and synthetic versatility that directly affect downstream assay behaviour and hit-to-lead progression. Specifically, the target compound's 4-nitro group contributes two additional hydrogen-bond acceptors (+2 HBA vs. the 2-phenyl analog) and lowers computed logP by 0.2 units, while the 6-chloro substituent provides a cross-coupling handle that is absent in non-chlorinated 2-(4-nitrophenyl)pyridazin-3-one derivatives [1][2]. These differences are not cosmetic; they alter solubility, protein binding, and the compound's utility as a tractable scaffold for parallel library synthesis.

Quantitative Differentiation Evidence for 6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one Versus Closest Structural Analogs


Hydrogen-Bond Acceptor Capacity: +2 HBA Differential Versus the 2-Phenyl Analog Drives Polarity and Solubility

The target compound possesses 4 hydrogen-bond acceptors (HBA) compared to only 2 HBA for the direct analog 6-chloro-2-phenylpyridazin-3(2H)-one (CAS 1698-57-3). The two additional acceptors arise from the 4-nitro group on the N-phenyl ring and are absent in the unsubstituted phenyl congener [1][2].

Physicochemical profiling Lead-likeness Solubility prediction

Lipophilicity Modulation: ∆LogP = -0.2 Relative to the 2-Phenyl Congener

The computed octanol-water partition coefficient (XLogP3-AA) of the target compound is 1.9, which is 0.2 log units lower than the value of 2.1 recorded for 6-chloro-2-phenylpyridazin-3(2H)-one [1][2]. The 4-nitro substituent is responsible for this polarity increase.

Lipophilicity Drug-likeness ADME prediction

Dual Synthetic-Handle Architecture: Simultaneous Electrophilic and Reducible Functionality Unavailable in Single-Handle Analogs

The target compound uniquely combines a 6-chloro substituent (suitable for Suzuki, Sonogashira, or nucleophilic aromatic substitution) with a 4-nitrophenyl group (reducible to 4-aminophenyl for amide coupling or diazotisation). The analog 2-(4-nitrophenyl)pyridazin-3(2H)-one (de-chloro) lacks the cross-coupling handle, while 6-chloro-2-phenylpyridazin-3(2H)-one (de-nitro) lacks the reducible amine precursor [1]. This dual functionality enables a single intermediate to serve two orthogonal diversification pathways, reducing the number of synthetic steps required for library production.

Parallel synthesis Library design Scaffold diversification

Weak Dihydroorotase Inhibition: IC₅₀ = 180 µM Confirms Marginal Target Engagement, Enabling Use as a Negative Control

In a spectrophotometric assay against dihydroorotase from mouse Ehrlich ascites, the target compound exhibited an IC₅₀ of 1.80 × 10⁵ nM (180 µM) when tested at a single concentration of 10 µM at pH 7.37 [1]. This potency is at the threshold of what is considered meaningful enzyme inhibition (typically IC₅₀ < 10 µM). While no head-to-head comparator data are available from the same assay, this value is consistent with the compound serving as a low-affinity reference point for pyridazinone SAR campaigns targeting pyrimidine biosynthesis enzymes.

Enzyme inhibition Negative control Dihydroorotase

GHS Safety Classification: Acute Toxicity Category 4 and Eye Irritation Category 2 Provide a Defined Hazard Baseline for Laboratory Handling

According to the European Chemicals Agency (ECHA) notification data aggregated by PubChem, 6-chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one is classified as Acute Toxicity Category 4 (100% of notifying parties) and Eye Irritation Category 2 (100% of notifying parties) [1]. This contrasts with the 2-phenyl analog 6-chloro-2-phenylpyridazin-3(2H)-one, for which no GHS classification is currently recorded in PubChem, and with the reduced 2-(4-aminophenyl)-6-chloropyridazin-3(2H)-one derivative, which may carry a different hazard profile owing to the aromatic amine structural alert.

Safety assessment GHS classification Laboratory handling

Commercial Purity Specification: 95% Minimum Purity with Availability across Multiple Vendors

The compound is commercially available from multiple suppliers including AKSci (catalog 1691CM) and Sigma-Aldrich (AldrichCPR S66134) with a minimum purity specification of 95% . Sigma-Aldrich explicitly notes that this product is supplied 'as-is' without full analytical characterisation and is intended for early discovery screening . This purity level is comparable to other pyridazinone building blocks at similar price points, but the 'as-is' caveat means that end-users requiring fully characterised material for quantitative biology must perform independent QC.

Procurement specification Compound quality Supply chain

Procurement-Relevant Application Scenarios for 6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one (CAS 22202-98-8)


Two-Dimensional Diversification in Parallel Pyridazinone Library Synthesis

The compound's dual synthetic handles—a 6-chloro group amenable to Pd-catalysed cross-coupling and a 4-nitrophenyl group reducible to a primary amine—enable two sequential, orthogonal diversification steps from a single starting scaffold. A medicinal chemistry team can first perform Suzuki coupling at C6, then reduce the nitro group and install amide or sulfonamide diversity at the N-phenyl position, generating a 6 × 8 or larger library matrix from one intermediate rather than requiring separate scaffolds for each substituent position [1]. This directly reduces procurement cost and synthetic cycle time.

Negative Control Compound for Dihydroorotase and Pyrimidine Biosynthesis Enzyme Screens

With a measured IC₅₀ of 180 µM against mouse dihydroorotase, this compound provides a quantitatively defined low-affinity reference point for establishing assay signal-to-noise windows in high-throughput screens targeting pyrimidine biosynthesis enzymes [1]. Researchers can use it to benchmark the lower limit of detectable inhibition, reducing false-positive hit calling in primary screens.

Probe Molecule for Nitroreductase Activity and Bioreductive Prodrug Design

The 4-nitrophenyl moiety serves as a substrate for nitroreductase enzymes, which are exploited in gene-directed enzyme prodrug therapy (GDEPT) and hypoxia-activated prodrug strategies. The presence of a 6-chloro substituent as a secondary functional handle allows the compound to be further elaborated into more complex bioreductive probes or to serve as a model substrate for assay development [1].

Physicochemical Benchmarking in Lead-Optimisation Campaigns

The characterised physicochemical parameters of this compound—XLogP3 = 1.9, HBA = 4, HBD = 0—place it at the boundary of lead-like chemical space. When used as a physicochemical reference alongside its 2-phenyl analog (XLogP3 = 2.1, HBA = 2), it enables medicinal chemistry teams to deconvolute the contributions of the nitro group to solubility, permeability, and metabolic stability early in the hit-to-lead phase [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.